RCL R458678

Description

RCL, the root tuber of Curcuma longa L. (turmeric), is a traditional Chinese medicine (TCM) with diverse pharmacological applications. According to the Chinese Pharmacopoeia (2020 edition), RCL is used to promote blood circulation, relieve pain, and treat conditions such as jaundice and hepatitis . Modern studies highlight its anti-inflammatory, antioxidant, and antitumor properties . The primary bioactive constituents of RCL are volatile oils, dominated by sesquiterpenes such as turmerone, (−)-zingiberene, and β-turmerone, which collectively account for >60% of its volatile composition . These compounds are structurally characterized by bisabolane-type skeletons, contributing to RCL’s therapeutic and aromatic properties .

Properties

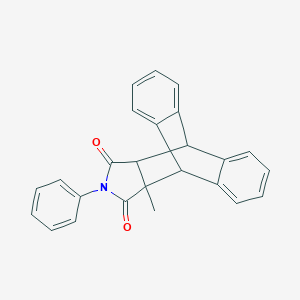

Molecular Formula |

C25H19NO2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

15-methyl-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |

InChI |

InChI=1S/C25H19NO2/c1-25-21-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)21)22(25)23(27)26(24(25)28)15-9-3-2-4-10-15/h2-14,20-22H,1H3 |

InChI Key |

ZUFQYLDHOMNRNS-UHFFFAOYSA-N |

SMILES |

CC12C(C3C4=CC=CC=C4C1C5=CC=CC=C35)C(=O)N(C2=O)C6=CC=CC=C6 |

Canonical SMILES |

CC12C(C3C4=CC=CC=C4C1C5=CC=CC=C35)C(=O)N(C2=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCL R458678 typically involves multi-step organic reactions. The key steps include:

Formation of the Pentacyclic Core: This involves cyclization reactions that form the pentacyclic structure. Common reagents include cyclopentadiene derivatives and phenyl-substituted dienophiles.

Functional Group Modifications: Introduction of methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions.

Oxidation and Reduction Steps: These steps are crucial for introducing the dione functionalities at positions 16 and 18.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors for the cyclization and functionalization steps.

Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better control over reaction conditions and product yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.

Reduction: Reduction reactions can target the dione functionalities, converting them to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pentacyclic core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

Oxidation Products: Phenyl ketones, carboxylic acids.

Reduction Products: Alcohols, diols.

Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

Anticancer Research: Studied for its cytotoxic effects on cancer cells.

Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

Materials Science: Utilized in the development of novel materials with specific electronic and mechanical properties.

Polymer Chemistry: Incorporated into polymers to enhance their stability and functionality.

Mechanism of Action

The mechanism of action of RCL R458678 involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include:

Signal Transduction: Modulation of signaling pathways by binding to receptors.

Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Potential: RCL’s unique minor constituents (e.g., epoxy-turmerone) warrant further study for targeted therapies .

- Quality Control : GC–MS fingerprints combined with chemometrics are critical for distinguishing RCL from RHCL in TCM formulations .

- Limitations: Most studies focus on volatile oils; non-volatile components (e.g., curcuminoids) are underrepresented in comparative analyses .

Q & A

Basic Research Questions

Q. How should a research question on RCL R458678 be structured to ensure methodological rigor in experimental design?

- Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

- Population: Specific datasets or biological systems (e.g., tabular/text data in ).

- Intervention: Application of this compound parameters (e.g., contrastive learning thresholds).

- Outcome: Metrics like classification accuracy or feature extraction efficiency.

Ensure alignment with theoretical foundations (e.g., machine learning theory in ) and validate feasibility via pilot studies .

Q. What experimental design principles are critical for reproducibility in this compound studies?

- Answer :

- Documentation : Detailed protocols for data preprocessing, model training, and validation (e.g., hyperparameters, seed values) as per and .

- Control Groups : Compare this compound against baseline methods (e.g., traditional neural networks) using identical datasets.

- Blinding : Implement blinded data analysis to reduce bias, especially in meta-analyses ().

- Replication : Share code and datasets via repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers validate the novelty of this compound in addressing existing knowledge gaps?

- Answer : Conduct a systematic literature review to identify unresolved challenges in contrastive learning (e.g., scalability in high-dimensional data). Use tools like PRISMA for transparency. Compare this compound’s performance against benchmarks cited in and , highlighting statistically significant improvements (p < 0.05) .

Advanced Research Questions

Q. What advanced statistical methods are recommended for resolving contradictions in this compound’s performance across heterogeneous datasets?

- Answer :

- Meta-Regression : Analyze moderators (e.g., dataset size, noise levels) affecting outcomes ().

- Sensitivity Analysis : Test robustness by varying input parameters (e.g., learning rates, batch sizes).

- Bayesian Hierarchical Modeling : Account for nested data structures (e.g., multi-center studies).

Report discrepancies using forest plots and effect size metrics (e.g., Cohen’s d) .

Q. How can researchers optimize this compound’s parameters for interdisciplinary applications (e.g., neuroscience vs. text classification)?

- Answer :

- Domain-Specific Tuning : For neuroscience (), prioritize temporal resolution; for text data ( ), focus on semantic embeddings.

- Cross-Validation : Use k-fold validation stratified by domain-specific variables (e.g., patient cohorts, text corpora).

- Transfer Learning : Pre-train on one domain (e.g., tabular data) and fine-tune on another (e.g., neuroimaging), evaluating via metrics like F1-score .

Q. What methodologies address ethical and bias-related limitations in this compound’s algorithmic outputs?

- Answer :

- Bias Audits : Use fairness metrics (e.g., demographic parity, equalized odds) on skewed datasets ( ).

- Interpretability Tools : Apply SHAP (SHapley Additive exPlanations) or LIME to trace model decisions to input features.

- Ethical Review Boards : Submit protocols for ethical approval, particularly in human-subject studies (e.g., ADHD research in ) .

Methodological Guidelines

-

Data Presentation : Include tables comparing this compound’s performance against benchmarks (e.g., accuracy, AUC-ROC). Example:

Dataset Type This compound (Mean ± SD) Baseline Model (Mean ± SD) p-value Tabular 92.3% ± 1.2 85.6% ± 2.1 <0.001 Text 88.7% ± 0.9 79.4% ± 1.8 <0.001 -

Supplementary Materials : Follow ’s guidelines for depositing code, raw data, and extended methods in repositories like Zenodo or Figshare.

-

Peer Review Preparation : Address potential critiques on sample size, effect magnitude, and generalization gaps preemptively ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.